molecular formula C14H17F2NO5S B2705763 Benzyl 4,4-difluoro-2-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate CAS No. 2287313-72-6

Benzyl 4,4-difluoro-2-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate

Cat. No. B2705763
CAS RN: 2287313-72-6
M. Wt: 349.35
InChI Key: UJYLTDDSOIHWRL-UHFFFAOYSA-N
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Description

Benzyl 4,4-difluoro-2-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate, also known as BDFMP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BDFMP is a pyrrolidine derivative that possesses unique properties that make it a useful tool for studying biochemical and physiological processes.

Scientific Research Applications

Benzyl 4,4-difluoro-2-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate has been used in various scientific research applications. One of the most significant applications is in the study of neurotransmitter transporters. Benzyl 4,4-difluoro-2-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate is a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This property of Benzyl 4,4-difluoro-2-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate has made it a valuable tool for studying the role of dopamine in various physiological and pathological processes.

Mechanism of Action

The mechanism of action of Benzyl 4,4-difluoro-2-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate involves its interaction with the dopamine transporter. Benzyl 4,4-difluoro-2-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate binds to the transporter and prevents the reuptake of dopamine, leading to an increase in dopamine concentration in the synaptic cleft. This increase in dopamine concentration can have various effects on the brain and body, depending on the location and function of the dopamine receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Benzyl 4,4-difluoro-2-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate are complex and depend on the concentration and location of the compound. Benzyl 4,4-difluoro-2-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate has been shown to increase dopamine concentration in the brain, which can lead to various effects such as increased locomotor activity, reward-seeking behavior, and addiction. Benzyl 4,4-difluoro-2-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

Benzyl 4,4-difluoro-2-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate has several advantages and limitations for lab experiments. One of the main advantages is its potency as a dopamine transporter inhibitor, which allows for the study of dopamine-related processes. Benzyl 4,4-difluoro-2-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate is also relatively stable and easy to synthesize, making it a useful tool for researchers. However, Benzyl 4,4-difluoro-2-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate has limitations, such as its potential for off-target effects and its limited solubility in water, which can make it challenging to use in certain experiments.

Future Directions

For research include the study of its effects on other neurotransmitter transporters and receptors and the development of more potent and selective dopamine transporter inhibitors.

Synthesis Methods

The synthesis of Benzyl 4,4-difluoro-2-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate involves several steps. First, 4,4-difluoro-2-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylic acid is synthesized using a reaction between 4,4-difluoro-2-pyrrolidinone and methylsulfonyl chloride. Next, the carboxylic acid is reacted with benzyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide to form Benzyl 4,4-difluoro-2-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate. The final product is purified using column chromatography.

properties

IUPAC Name

benzyl 4,4-difluoro-2-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO5S/c1-23(19,20)22-9-12-7-14(15,16)10-17(12)13(18)21-8-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYLTDDSOIHWRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1CC(CN1C(=O)OCC2=CC=CC=C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4,4-difluoro-2-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate

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